2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid
Overview
Description
2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring through a methoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole group to the isoxazole ring.
Attachment of the Methoxyacetic Acid Group: This can be done through an etherification reaction where the isoxazole derivative is reacted with methoxyacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzoylbenzodioxol derivatives: These compounds have been studied for their hypoglycemic potential.
Uniqueness
2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and isoxazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-13(16)6-17-5-9-4-11(20-14-9)8-1-2-10-12(3-8)19-7-18-10/h1-4H,5-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGOZNIRPCYTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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